Alkylation Kinetics: 3-Iodopropionate vs. Iodoacetate with Thiol Enzymes
In comparative alkylation studies with papain and glutathione at 25°C, the second-order rate constant (k₂) for the reaction of 3-iodopropionate was found to be more than three orders of magnitude slower than that of iodoacetate [1]. Specifically, the iodoacetate reaction proceeds over 1000-fold faster [2], establishing that while both are iodo-alkylators, the chain-length difference (C2 vs. C3) profoundly influences active-site accessibility and reactivity with thiol enzymes.
| Evidence Dimension | Second-order alkylation rate constant (k₂) with thiol enzymes |
|---|---|
| Target Compound Data | k₂ approximately 1000-fold lower |
| Comparator Or Baseline | Iodoacetic acid / iodoacetate |
| Quantified Difference | >1000-fold difference |
| Conditions | Thiol enzymes (papain) and glutathione, 25°C, aqueous buffer |
Why This Matters
This dramatic difference dictates compound selection for cysteine protease active-site titrations or modification: iodoacetate is a 'fast' reagent for accessible active sites, while 3-iodopropionate offers a slower, more controlled reaction profile suitable for probing sterically restricted environments.
- [1] Halasz, P.; Polgar, L. Negatively charged reactants as probes in the study of the essential mercaptide-imidazolium ion-pair of thiolenzymes. Eur. J. Biochem. 1976. View Source
- [2] Eurofarma OvidDS. Negatively charged reactants as probes in the study of the essential mercaptide-imidazolium ion-pair of thiolenzymes. View Source
